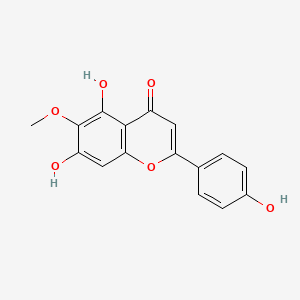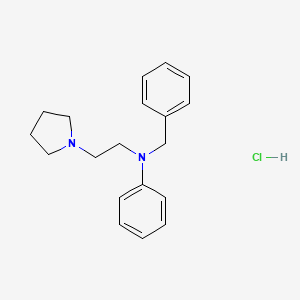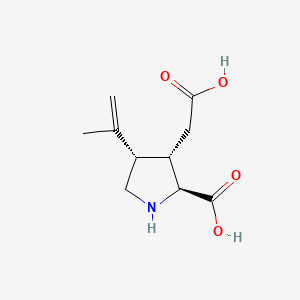
ホマトロピンメチルブロミド
概要
説明
ホマトロピンメチルブロミドは、メチルホマトロピンブロミドとしても知られており、メチルホマトロピンの第四級アンモニウム塩です。これは、末梢作用性の抗コリン作動薬であり、ムスカリン性アセチルコリン受容体を阻害することにより、副交感神経系に影響を与えます。この化合物は、主に、より特異性の低い抗コリン作動薬に関連する副作用を引き起こすことなく、腸の痙攣や腹部のけいれんを緩和するために使用されます .
2. 製法
合成経路と反応条件: ホマトロピンメチルブロミドは、トロパノールとホルミルラジカルのマンデルアシルクロリドを、トリエチルアミンとジクロロメタンの存在下で反応させることにより合成できます。反応は還流条件下で行われ、その後、洗浄および濃縮して粗生成物を得ます .
工業生産方法: 精製方法は、ホマトロピンメチルブロミドをメタノール、エタノール、プロピルアルコール、またはイソプロパノールなどの有機溶媒に溶解することです。次に、溶液を加熱し、冷却し、アセトン、イソプロパノール、酢酸エチル、またはtert-ブチルメチルエーテルなどの別の有機溶媒を使用して結晶化させます。このプロセスにより、ホマトロピンメチルブロミドの純度が99.5%以上になり、さまざまな薬局方規格を満たすことが保証されます .
科学的研究の応用
作用機序
ホマトロピンメチルブロミドは、ムスカリン性アセチルコリン受容体拮抗薬として作用します。これらの受容体を阻害することにより、後シナプス性コリン作動性神経によって支配される構造およびアセチルコリンに応答する平滑筋に対するアセチルコリンの作用を阻止します。この阻害により、胃酸分泌が抑制され、胃の排空が遅くなり、消化器疾患の治療に効果的です .
類似の化合物:
アトロピン: ホマトロピンメチルブロミドとアトロピンはどちらも抗コリン作動薬です。
スコポラミン: ホマトロピンメチルブロミドと同様に、スコポラミンは乗り物酔いおよび消化器系のけいれんの治療に使用されます。
独自性: ホマトロピンメチルブロミドの主な独自性は、末梢作用性であり、血脳関門を通過しないため、中枢神経系の副作用が最小限に抑えられることです。これにより、中枢神経系の合併症のリスクなく、抗コリン作動薬治療を必要とする患者にとって安全な選択肢となります .
生化学分析
Biochemical Properties
Homatropine methylbromide is a quaternary ammonium muscarinic acetylcholine receptor antagonist . The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .
Cellular Effects
Homatropine methylbromide inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This inhibition can affect various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of action of Homatropine methylbromide involves its role as a competitive muscarinic receptor antagonist . It blocks the response of the iris sphincter muscle and causes the pupil to become unresponsive to light upon dilation or mydriasis . It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation .
Transport and Distribution
Homatropine methylbromide is a peripherally acting anticholinergic medication that inhibits muscarinic acetylcholine receptors and thus the parasympathetic nervous system . It does not cross the blood–brain barrier , indicating its distribution is limited to peripheral tissues.
準備方法
Synthetic Routes and Reaction Conditions: Homatropine methylbromide can be synthesized through the reaction of tropanol with formyl radical almond acyl chlorides in the presence of triethylamine and methylene dichloride. The reaction is carried out under reflux conditions, followed by washing and concentration to obtain the crude product .
Industrial Production Methods: The refining method involves dissolving homatropine methylbromide in an organic solvent such as methanol, ethanol, propyl alcohol, or isopropanol. The solution is then heated, cooled, and crystallized using another organic solvent like acetone, isopropanol, ethyl acetate, or methyl tert-butyl ether. This process ensures the purity of homatropine methylbromide reaches not less than 99.5%, meeting various pharmacopoeia standards .
化学反応の分析
反応の種類: ホマトロピンメチルブロミドは、その第四級アンモニウム構造により、主に置換反応を起こします。酸化または還元反応には容易には参加しません。
一般的な試薬と条件: この化合物は、さまざまな求核試薬と穏やかな条件下で反応し、多くの場合、有機溶媒の存在下で反応します。反応条件は通常穏やかであり、化合物の安定性を確保します。
生成される主な生成物: これらの反応から生成される主な生成物は、ホマトロピンメチルブロミドの誘導体であり、コア構造は保持されていますが、窒素原子に異なる置換基が結合しています。
4. 科学研究への応用
ホマトロピンメチルブロミドは、科学研究でいくつかの用途があります。
化学: これは、分子インプリントポリマーを合成するためのテンプレートとして使用され、分子インプリントポリマーは、標的分子に対して高い特異性を持つプラスチック抗体として機能します.
生物学: この化合物の抗コリン作動薬特性は、副交感神経系とそのムスカリン性受容体との相互作用を研究する上で役立ちます.
類似化合物との比較
Atropine: Both homatropine methylbromide and atropine are anticholinergic agents.
Scopolamine: Like homatropine methylbromide, scopolamine is used to treat motion sickness and gastrointestinal cramps.
Uniqueness: Homatropine methylbromide’s primary uniqueness lies in its peripheral action and inability to cross the blood-brain barrier, which minimizes central nervous system side effects. This makes it a safer option for patients who require anticholinergic treatment without the risk of central nervous system complications .
特性
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFVKLQESJNNAN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Homatropine is a quaternary ammonium muscarinic acetylcholine receptor antagonist. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Homatropine methylbromide inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. | |
| Record name | Homatropine methylbromide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
80-49-9 | |
| Record name | Homatropine methylbromide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8,8-dimethyl-, bromide (1:1), (3-endo)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Homatropine methylbromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
191-192 °C | |
| Details | PhysProp | |
| Record name | Homatropine methylbromide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does homatropine methylbromide exert its effects?
A1: Homatropine methylbromide acts as a competitive antagonist at muscarinic receptors. [, , , ] It binds to these receptors, preventing acetylcholine from binding and activating them. [, , ]
Q2: What are the downstream effects of homatropine methylbromide binding to muscarinic receptors?
A2: By blocking acetylcholine's action, homatropine methylbromide inhibits parasympathetic nerve stimulation. [, , ] This leads to a range of effects, including reduced smooth muscle contraction in the gastrointestinal, biliary, and genitourinary tracts (antispasmodic effect), decreased pepsin and gastrin secretion, mydriasis (pupil dilation), and reduced salivation (antisialagogue effect). [, , , ]
Q3: Is there evidence of homatropine methylbromide having a greater effect on specific muscarinic receptor subtypes?
A3: While research indicates potential interaction with the muscarinic 3 receptor (hMR3), the studies primarily focus on overall muscarinic antagonism. [] Further investigation is needed to determine subtype-specific effects.
Q4: What is the molecular formula and weight of homatropine methylbromide?
A4: The molecular formula of homatropine methylbromide is C17H24BrNO3, and its molecular weight is 370.29 g/mol.
Q5: Are there any available spectroscopic data for homatropine methylbromide?
A5: Several studies employed spectroscopic techniques for analysis. These include:
- UV-Vis spectrophotometry: Used to quantify homatropine methylbromide by measuring the absorbance of its complex with reagents like picric acid [] or iodine. []
- Colorimetry: Utilized to measure homatropine methylbromide after reaction with Dragendorff's reagent, forming a measurable colored complex. [, ]
Q6: Does homatropine methylbromide degrade in the presence of antacids?
A6: Research shows that homatropine methylbromide can degrade in formulations containing antacids, forming tropine methylbromide as a major decomposition product. []
Q7: Are there analytical methods to determine homatropine methylbromide in complex formulations like syrups?
A7: Yes, specific and stability-indicating methods have been developed for analyzing homatropine methylbromide in syrups. [] These involve techniques like ion exchange chromatography and UV spectrophotometry. []
Q8: How does the structure of homatropine methylbromide relate to its anticholinergic activity compared to other compounds?
A8: While direct structural comparisons are limited in the provided research, studies suggest that the presence of an α-hydroxyl group in mandelyl tropine esters (like homatropine) contributes to a faster hydrolysis rate compared to tropyl tropine esters (like atropine). [] Additionally, the quaternary ammonium structure in homatropine methylbromide significantly increases its hydrolysis rate compared to tertiary amine analogs. []
Q9: Does modifying the structure of homatropine methylbromide affect its binding to the muscarinic 3 receptor?
A9: Computational studies investigated the unbinding process of homatropine methylbromide and its analogs from hMR3. [] These studies highlight key pharmacophores and structural elements influencing the unbinding kinetics, which could guide future drug design for improved residence time and potentially enhanced activity. []
Q10: What is the stability of homatropine methylbromide under different conditions?
A10: Homatropine methylbromide exhibits sensitivity to light and can degrade in the presence of antacids. [, ] Further research is needed to fully characterize its stability profile under various conditions (e.g., pH, temperature, excipients).
Q11: Are there strategies to improve the stability of homatropine methylbromide formulations?
A11: Research highlights the use of methanol to stabilize the colored complex formed between homatropine methylbromide and Dragendorff's reagent during analysis, preventing its degradation under laboratory lighting. [] This finding might offer insights into potential stabilizing agents for formulations. Further research is needed to explore specific strategies for enhancing its formulation stability.
Q12: How does the route of administration affect the activity of homatropine methylbromide?
A12: Studies in rats showed that the oral bioavailability of homatropine methylbromide is much lower than that of atropine. [] This suggests significant first-pass metabolism. Intravenous administration in cats revealed a potent ganglionic blocking effect, while oral administration showed minimal blockade. []
Q13: What is the duration of action of homatropine methylbromide?
A13: The research primarily focuses on the pharmacological effects and doesn't explicitly mention the duration of action.
Q14: What analytical techniques are used to quantify homatropine methylbromide?
A14: Numerous analytical methods have been developed for quantifying homatropine methylbromide in various matrices, including:
- Gas chromatography (GC): Used to determine homatropine methylbromide in tablets and elixirs. [] The method involves hydrolysis to mandelic acid, derivatization, and quantification using a chromatographic standard. []
- High performance liquid chromatography (HPLC): Employed for separating and quantifying homatropine methylbromide, often after a hydrolysis step. [, , , ] Various detection methods, including UV-Vis and fluorescence, have been used. [, , , ]
- Flow injection analysis (FIA): A rapid and automated technique utilized to determine homatropine methylbromide in pharmaceutical formulations based on its precipitation reaction with silver nitrate. []
- Ion exchange chromatography: Coupled with UV spectrophotometry, this technique is used for specific analysis of homatropine methylbromide in complex syrups. []
- Toxicity and safety: Studies in rats and mice indicate that the toxicity of homatropine methylbromide varies with the route of administration. [] It is crucial to consider potential toxicity concerns when using this compound.
- Chiral separation: Research demonstrates successful chiral separation of homatropine methylbromide enantiomers using HPLC with α1-acid glycoprotein chiral stationary phase. [] This separation is essential for understanding the specific activity and properties of each enantiomer.
- Computational chemistry and modeling: Molecular modeling studies provide insights into the interaction of homatropine methylbromide and its analogs with the muscarinic 3 receptor, aiding in understanding the structural features influencing binding kinetics and potentially guiding future drug design. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















